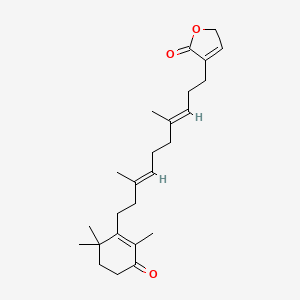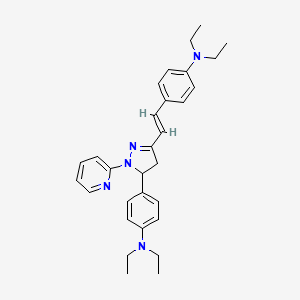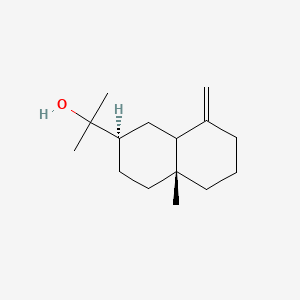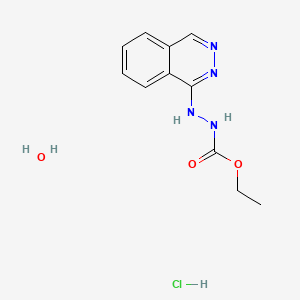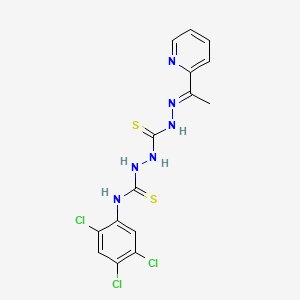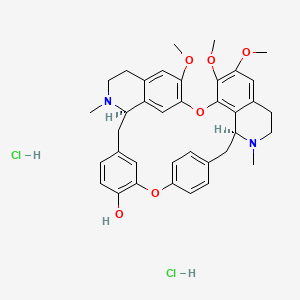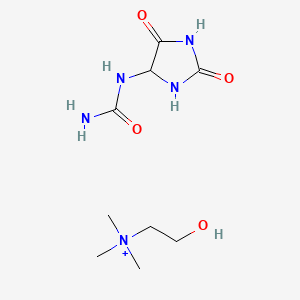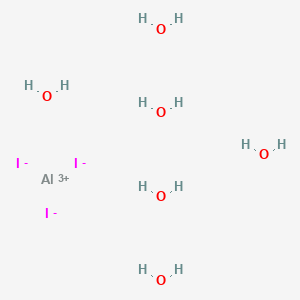
Aluminum iodide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum iodide hexahydrate is a chemical compound with the formula AlI₃·6H₂O. It is a yellow powder that is highly soluble in water and alcohol. This compound is known for its strong Lewis acid properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum iodide hexahydrate can be synthesized by reacting metallic aluminum or aluminum hydroxide with hydrogen iodide or hydroiodic acid. The reaction typically involves dissolving aluminum in hydroiodic acid, followed by the removal of excess water to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of aluminum powder with iodine in the presence of water. This method ensures a high yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and iodine.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in substitution reactions, particularly with organic compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Involves reducing agents like hydrogen or metals.
Substitution: Often involves organic reagents and solvents like ether or alcohol.
Major Products Formed:
Oxidation: Aluminum oxide and iodine.
Reduction: Aluminum metal and hydrogen iodide.
Substitution: Various organic iodides and aluminum derivatives.
Scientific Research Applications
Aluminum iodide hexahydrate has several scientific research applications:
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the production of aluminum alloys and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of aluminum iodide hexahydrate involves its strong Lewis acid properties. It can accept electron pairs from other molecules, facilitating various chemical reactions. This property makes it effective in breaking certain chemical bonds and catalyzing reactions .
Comparison with Similar Compounds
Aluminum chloride (AlCl₃): Similar in structure and reactivity but uses chlorine instead of iodine.
Aluminum bromide (AlBr₃): Another halide of aluminum with similar properties but uses bromine.
Aluminum fluoride (AlF₃): Less reactive compared to aluminum iodide but still a strong Lewis acid.
Uniqueness: Aluminum iodide hexahydrate is unique due to its high solubility in water and alcohol, and its strong Lewis acid properties. These characteristics make it particularly useful in specific chemical reactions and industrial applications where other aluminum halides may not be as effective .
Properties
CAS No. |
10090-53-6 |
|---|---|
Molecular Formula |
AlH12I3O6 |
Molecular Weight |
515.79 g/mol |
IUPAC Name |
aluminum;triiodide;hexahydrate |
InChI |
InChI=1S/Al.3HI.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
InChI Key |
MXJUQVJZBURDQQ-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Al+3].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


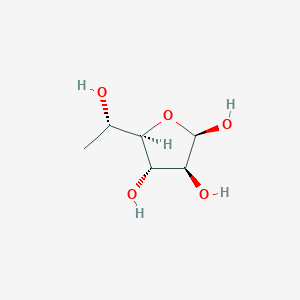
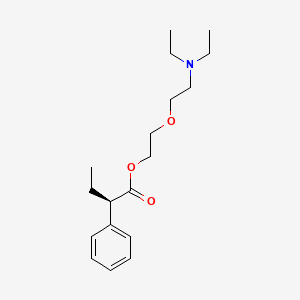
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
